N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, amino, and sulfonamide groups, which contribute to its diverse reactivity and potential utility in various fields.
Preparation Methods
The synthesis of N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4-fluoroaniline with quinoxaline derivatives under controlled conditions to form the intermediate product. This intermediate is then further reacted with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also play a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may modulate the activity of receptors by binding to their ligand-binding domains, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar functional groups but differs in its core structure, leading to different reactivity and applications.
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide: This compound has a similar substitution pattern but belongs to a different chemical family, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H15ClF2N4O2S |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[3-(2-chloro-4-fluoroanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H15ClF2N4O2S/c1-12-10-13(23)7-9-19(12)31(29,30)28-21-20(25-16-8-6-14(24)11-15(16)22)26-17-4-2-3-5-18(17)27-21/h2-11H,1H3,(H,25,26)(H,27,28) |
InChI Key |
UIMIZTIAAQCPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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